Historically, Lucanthone was the primary treatment for filariasis, a parasitic infection caused by various nematodes. It was particularly effective against Loa loa filariasis, a debilitating disease in Africa. (Source)
Recent research explores Lucanthone's potential application against other parasitic infections. Studies suggest it might be effective against Schistosoma mansoni, a flatworm causing schistosomiasis, and Trypanosoma brucei gambiense, a parasite responsible for sleeping sickness in Africa. (Source: ) (Source: )
This research is still in its early stages. More studies are needed to determine Lucanthone's efficacy and safety for these applications. Additionally, researchers are investigating how Lucanthone works to kill parasites, which could inform the development of new, more targeted drugs.
Lucanthone's mechanism of action has sparked interest in its potential use against cancer. Studies suggest it might disrupt DNA replication in cancer cells, hindering their growth. (Source: https://www ncbi nlm nih gov pubmed/23990602/)
This area of research is highly preliminary. Further investigation is necessary to assess Lucanthone's effectiveness and safety in cancer treatment.
Lucanthone is a synthetic compound classified as a thioxanthen-9-one derivative. Its chemical formula is CHNOS, with a molar mass of approximately 340.49 g/mol. The compound features a methyl group at the 1-position and a diethylaminoethyl group at the 4-position, which contributes to its biological activity. Originally developed as an antischistosomal agent, lucanthone has been largely replaced in clinical use by other drugs like hycanthone and praziquantel, although it is currently being investigated for its potential as a radiation sensitizer in cancer therapy .
Lucanthone exhibits significant biological activity, particularly in the context of cancer treatment and parasitic infections. It acts as a prodrug, metabolizing into hycanthone, which binds to acetylcholine receptors in parasitic worms, leading to increased motility and eventual reproductive cessation. Additionally, lucanthone has demonstrated the ability to induce apoptosis through mechanisms independent of p53, mediated partly by an increase in cathepsin D levels . Its unique action on cycling tumor cells makes it a candidate for enhancing the effects of radiation therapy .
The synthesis of lucanthone involves multiple steps that typically include the formation of the thioxanthen-9-one core structure followed by the introduction of substituents at specific positions. Common methods include:
Lucanthone's applications extend beyond its original use as an antischistosomal agent:
Studies on lucanthone have revealed its interactions with various biological targets:
Lucanthone shares structural and functional similarities with several compounds. Here are some notable comparisons:
Lucanthone's unique combination of low toxicity at therapeutic doses and ability to cross the blood-brain barrier distinguishes it from other similar compounds, making it a promising candidate for further research in oncology .
Lucanthone (C$${20}$$H$${24}$$N$$_2$$OS) is a thioxanthen-9-one derivative characterized by a planar tricyclic core. Its IUPAC name is 1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one, reflecting:
CCN(CC)CCNC1=C2C(=O)C3=CC=CC=C3SC2=C(C)C=C1
This configuration enables DNA intercalation and enzyme inhibition .
Property | Value |
---|---|
Molecular formula | C$${20}$$H$${24}$$N$$_2$$OS |
Molecular weight | 340.48 g/mol |
Stereoisomerism | Absent (no chiral centers) |
Lucanthone lacks stereogenic centers, rendering it achiral. Its planar structure facilitates interactions with hydrophobic enzyme pockets, such as those in apurinic endonuclease 1 (APE1) .
Water (hydrochloride salt): Freely soluble .
Storage: Stable at -20°C for years; degrades under prolonged light exposure .
Melting points:
The hydrochloride salt forms yellow crystals (orthorhombic system) with a density of 1.0915 g/cm$$^3$$ .
Lucanthone, a thioxanthenone derivative with the molecular formula C₂₀H₂₄N₂OS and molecular weight of 340.48 g/mol, exhibits potent DNA intercalation properties that form the foundation of its topoisomerase inhibitory activity [1] [2]. The compound demonstrates preferential intercalation at AT-rich sequences in DNA, as established through comprehensive DNase I footprinting studies [3]. This sequence selectivity is mediated by the planar thioxanthenone chromophore, which inserts between base pairs while discriminating against GC-rich sequences and short homooligomeric runs [3].
The mechanism of DNA intercalation involves the insertion of the thioxanthenone ring system between adjacent base pairs, causing structural perturbations that alter the helical geometry of the DNA double helix [3]. Nuclear magnetic resonance and theoretical studies have demonstrated that lucanthone forms stable intercalated complexes with synthetic DNA polymers, particularly poly(dA-dT)·poly(dA-dT), with the binding characterized by significant changes in the DNA structure [4]. The intercalation process is thermodynamically favorable, with the compound showing strong affinity for alternating adenine-thymine sequences over other base pair arrangements [3].
Topoisomerase I and II inhibition by lucanthone occurs through a dual mechanism involving both DNA intercalation and direct enzyme interaction [5] [6]. The compound inhibits both human topoisomerase I and II with potency comparable to actinomycin D, as demonstrated in vitro using plasmid DNA substrates [5]. The inhibition mechanism involves the formation of stabilized cleavage complexes, where lucanthone intercalates at the cleavage site and prevents the religation of DNA strands [5] [6]. This results in the accumulation of DNA double-strand breaks, particularly with topoisomerase II, leading to enhanced cytotoxicity [5].
The molecular basis of topoisomerase inhibition involves the physical obstruction of the enzyme-DNA religation step. When lucanthone intercalates between the +1/+4 and -1/+5 DNA base pairs flanking the cleavage site, it maintains separation between the 3'-OH of the -1 nucleotide and the enzyme-linked 5'-phosphate of the +1 nucleotide [7]. This spatial separation effectively traps the topoisomerase-DNA cleavage complex by preventing the nucleophilic back-attack required for DNA strand religation [7]. The stabilized cleavage complexes then undergo collision with DNA replication machinery, converting the transient breaks into permanent double-strand breaks that trigger apoptotic cell death [7].
Lucanthone demonstrates potent inhibition of APE1, the primary enzyme in the base excision repair pathway, with an IC₅₀ value of 5 µM for inhibition of APE1 incision activity on depurinated plasmid DNA [8] [9]. The compound exhibits high binding affinity for APE1 with a dissociation constant (KD) of 89 nM, as determined by surface plasmon resonance binding studies [8] [9]. This inhibition is selective for the endonuclease activity of APE1, with no significant effect on the enzyme's redox function or 3'-mismatch exonuclease activity [10] [11].
The mechanism of APE1 inhibition involves direct binding to a hydrophobic pocket within the enzyme's active site, formed by residues Phe266, Trp280, and Leu282 [8] [9] [12]. Molecular docking studies and circular dichroism spectroscopy have confirmed that lucanthone binds specifically to this hydrophobic site, inducing conformational changes in the enzyme's helical structure [8] [9]. The binding is characterized by predominantly hydrophobic interactions, with the thioxanthenone chromophore fitting into the hydrophobic cavity and forming van der Waals contacts with the surrounding amino acid residues [8] [9].
Molecular dynamics simulations have provided detailed insights into the lucanthone-APE1 binding interaction [9]. The compound adopts a stable binding conformation within the hydrophobic pocket, with the thioxanthenone ring system positioned to maximize hydrophobic contacts with Phe266 and Trp280 [9]. Additional stabilizing interactions include π-stacking with Phe266 and polar contacts with Thr268 through the carbonyl oxygen of lucanthone [13]. The binding is further stabilized by interactions with Met270 and potential hydrogen bonding with His309, depending on the specific conformation adopted [13].
The specificity of lucanthone for APE1 is demonstrated by its selective inhibition of exonuclease III family members (APE1 and ExoIII) without affecting endonuclease IV family AP endonucleases or bifunctional glycosylase/lyases such as endonuclease VIII or formamidopyrimidine-DNA glycosylase [10] [11]. This selectivity is attributed to the unique structural features of the APE1 hydrophobic pocket, which accommodates the thioxanthenone chromophore in a manner not possible with other DNA repair enzymes [10] [11].
The inhibition of APE1 by lucanthone also involves a unique mechanism of enzyme degradation through free radical-mediated peptide bond cleavage [9]. Treatment of APE1 with lucanthone results in the formation of a characteristic 25 kDa fragment, corresponding to cleavage between amino acids 53-63 [9]. This degradation is inhibited by free radical scavengers such as TRIS, ascorbic acid, and DMSO, suggesting that lucanthone induces oxidative damage to specific peptide bonds within the APE1 protein [9]. The degradation is specific to APE1 and does not occur with other DNA repair enzymes, indicating a unique interaction between lucanthone and the APE1 protein structure [9].
Lucanthone functions as a potent inhibitor of autophagy through its ability to disrupt lysosomal function and induce lysosomal membrane permeabilization [14] [15] [16]. The compound targets lysosomes at clinically relevant concentrations (3-12 µM), causing deacidification of lysosomal compartments and preventing the fusion of autophagosomes with lysosomes [14] [15]. This mechanism is similar to that of chloroquine but with significantly enhanced potency in breast cancer models [14] [16].
The molecular mechanism of autophagy inhibition involves the disruption of lysosomal acidification through interference with vacuolar-type H⁺-ATPase function [14] [15]. Lucanthone treatment results in decreased acridine orange staining intensity, indicating loss of lysosomal acidity [14] [15]. This pH disruption prevents the proper functioning of acid-dependent lysosomal enzymes, leading to impaired autophagic degradation despite continued autophagosome formation [14] [15].
The compound induces characteristic hallmarks of autophagy inhibition, including increased processing and recruitment of microtubule-associated protein 1 light chain 3 (LC3) to autophagosomes [14] [16]. LC3-II formation is enhanced following lucanthone treatment, but the subsequent degradation step is blocked, resulting in accumulation of LC3-II-positive vesicles [14] [16]. Transmission electron microscopy reveals the accumulation of electron-dense particles in lucanthone-treated cells, consistent with protein aggregation due to impaired autophagic clearance [14].
A key feature of lucanthone-induced autophagy inhibition is the marked accumulation of p62/SQSTM1, a polyubiquitin-binding protein that serves as a substrate for autophagic degradation [14] [16]. The compound causes both increased expression and aggregation of p62, with the protein displaying a shift from diffuse cytoplasmic staining to punctate aggregates [14]. This accumulation is sustained even in the presence of bafilomycin A1, confirming that lucanthone and bafilomycin A1 act through similar mechanisms to inhibit autophagy [14].
The lysosomal disruption induced by lucanthone results in significant upregulation of cathepsin D expression, with microarray analysis, quantitative RT-PCR, and immunoblotting demonstrating large-scale induction of this lysosomal aspartic protease [14] [16]. The cathepsin D accumulation correlates directly with cell death, and knockdown of cathepsin D reduces lucanthone-mediated apoptosis [14] [16]. This suggests that cathepsin D plays a crucial role in the cytotoxic effects of lucanthone, potentially through lysosomal membrane permeabilization and release of cathepsin D into the cytoplasm [14].
The mechanism of lucanthone-induced lysosomal membrane permeabilization involves the disruption of lysosomal membrane integrity, leading to the release of lysosomal contents into the cytoplasm [14] [17]. This process is facilitated by the accumulation of cathepsin D and other lysosomal enzymes, which can damage lysosomal membranes from within [17]. The cytoplasmic release of cathepsin D then triggers caspase-dependent apoptosis through activation of the intrinsic apoptotic pathway [14] [16].
Recent computational and experimental evidence suggests that lucanthone may function as an inhibitor of PPT1, a lysosomal enzyme involved in protein depalmitoylation [18] [19]. PPT1 plays critical roles in autophagy regulation, lysosomal function, and tumor cell survival, making it an attractive target for cancer therapy [18] [20]. The potential inhibition of PPT1 by lucanthone provides a mechanistic link between its autophagy-inhibitory effects and its antitumor activity [18].
Molecular docking studies have identified a favorable binding pose for lucanthone within the PPT1 active site [18]. The compound occupies a hydrophobic cavity that extends from the palmitate-binding groove, positioning it to interfere with the enzyme's catalytic activity [18]. This binding site has been previously identified as a target for other PPT1 inhibitors, including the potent compound DC661 [18]. The computational analysis suggests that lucanthone binds with sufficient affinity to inhibit PPT1 function at therapeutically relevant concentrations [18].
The structural basis for PPT1 inhibition involves the interaction of lucanthone's thioxanthenone chromophore with the hydrophobic binding pocket of the enzyme [18]. The planar aromatic system of lucanthone fits well within the palmitate-binding groove, potentially competing with natural substrates for enzyme binding [18]. The diethylaminoethyl side chain of lucanthone may provide additional contacts with the enzyme active site, enhancing binding affinity and specificity [18].
Experimental validation of PPT1 inhibition has been demonstrated in glioblastoma cell lines, where lucanthone treatment results in phenotypic changes consistent with PPT1 inhibition [18] [19]. These effects include alterations in autophagy flux, changes in lysosomal function, and enhanced sensitivity to chemotherapy agents [18] [19]. The compound shows particular efficacy against glioma stem-like cells, which are known to be sensitive to PPT1 inhibition [18].
The functional consequences of PPT1 inhibition by lucanthone include disruption of protein palmitoylation cycles, altered membrane protein trafficking, and impaired lysosomal function [18] [21]. PPT1 inhibition leads to accumulation of palmitoylated proteins, which can disrupt normal cellular processes and contribute to cell death [21]. The enzyme's role in autophagy regulation means that its inhibition by lucanthone contributes to the compound's overall autophagy-inhibitory effects [21].
Lucanthone demonstrates significant effects on tumor microtube formation and cellular motility, representing a novel mechanism of action with implications for cancer invasion and metastasis [18] [19]. The compound effectively reduces the formation of tumor microtubes, specialized cellular structures that facilitate intercellular communication and invasion in glioma and other cancers [18] [22].
The mechanism of microtube formation inhibition involves disruption of the actin cytoskeleton and alteration of cellular morphology [18]. Treatment with lucanthone at concentrations of 2-3 µM results in a 50-75% reduction in tumor microtube formation in glioma stem-like cells [18]. This effect is accompanied by changes in cell circularity and reduced cell spreading, indicating fundamental alterations in cytoskeletal organization [18].
The compound's impact on cellular motility is mediated through its effects on actin-based networks and cell adhesion structures [18]. Staining with Texas Red Phalloidin reveals that lucanthone treatment leads to pronounced decreases in the number and length of cellular connections between cancer cells [18]. These morphological changes correlate with reduced invasive capacity and altered migration patterns in treated cells [18].
The molecular basis for microtube disruption likely involves multiple mechanisms, including the compound's effects on autophagy, lysosomal function, and potentially PPT1 activity [18]. Tumor microtubes are known to be dependent on proper cytoskeletal dynamics and vesicular trafficking, both of which are disrupted by lucanthone treatment [18] [23]. The compound's ability to interfere with these fundamental cellular processes provides a mechanistic explanation for its anti-invasive effects [18].
The clinical relevance of microtube formation inhibition is significant, as tumor microtubes have been identified as key structures in cancer progression and therapeutic resistance [22] [23]. These structures facilitate the formation of functional networks between cancer cells, enabling coordinated invasion and resistance to treatment [22] [23]. By disrupting microtube formation, lucanthone may provide a novel approach to preventing cancer invasion and overcoming therapeutic resistance [18].